

Application of Dipropyl Adipate in Drug Delivery Systems: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dipropyl adipate*

Cat. No.: *B086888*

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Introduction

Dipropyl adipate (DPA) is a diester of propyl alcohol and adipic acid, widely utilized in the pharmaceutical and cosmetic industries as an excipient. Its primary functions in drug delivery systems include acting as an emollient, a solvent, and a penetration enhancer, particularly in topical and transdermal formulations. Its non-greasy feel, good solubility for various active pharmaceutical ingredients (APIs), and ability to improve the spreadability and absorption of formulations make it a valuable component in the development of various drug delivery platforms.^[1] This document provides detailed application notes and experimental protocols for the use of **dipropyl adipate** in drug delivery systems.

Physicochemical Properties of Dipropyl Adipate

A clear understanding of the physicochemical properties of **dipropyl adipate** is essential for formulation development.

Property	Value	Reference
Molecular Formula	C12H22O4	[2][3]
Molecular Weight	230.30 g/mol	[2][4]
Appearance	Colorless clear liquid	[5]
Solubility	Very slightly soluble in water; Soluble in alcohol	[2][5]
Specific Gravity	0.979 - 0.983 @ 20°C	[5]
Boiling Point	273 - 274 °C	[5]
Melting Point	-15.7 °C	[5]

Applications in Drug Delivery

Dipropyl adipate is a versatile excipient with several key applications in drug delivery systems:

- Topical Formulations (Creams, Gels, Lotions): As an emollient, it imparts a smooth and non-greasy texture, improving patient compliance. Its solvent properties aid in the dissolution and uniform distribution of lipophilic drugs within the formulation.
- Transdermal Drug Delivery: **Dipropyl adipate** can act as a penetration enhancer, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin.[6][7][8][9]
- Microemulsions: It can serve as the oil phase in the formulation of microemulsions, which are thermodynamically stable systems capable of solubilizing both hydrophilic and lipophilic drugs, thereby enhancing their delivery.[10][11][12][13][14]
- Oral and Parenteral Formulations: While less common, it can be used as a plasticizer or solvent in some oral and injectable formulations.

Quantitative Data on Performance

The following table summarizes available quantitative data on the effect of **dipropyl adipate** on drug permeation.

Drug	Formulation Detail	Key Finding	Reference
Propofol	Transdermal delivery system with diisopropyl adipate as a permeation enhancer.	Diisopropyl adipate enhanced the permeation of propofol across porcine skin.	
Tacrolimus	Topical composition with diisopropyl adipate as a component of the oil phase.	The formulation is designed to deliver tacrolimus into the skin with good aesthetic properties and mildness.	[15]

Experimental Protocols

Protocol 1: Preparation of a Topical Gel Formulation with Dipropyl Adipate

This protocol describes the preparation of a basic hydroalcoholic gel containing **dipropyl adipate** for topical drug delivery.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Dipropyl Adipate**
- Carbomer (e.g., Carbopol 940)
- Ethanol (95%)
- Triethanolamine
- Purified Water

Procedure:

- Carbomer Dispersion: Disperse the carbomer in a mixture of purified water and ethanol with continuous stirring until a lump-free dispersion is obtained.
- API and Oil Phase Preparation: In a separate container, dissolve the API in **dipropyl adipate**. Gentle heating may be applied if necessary to aid dissolution.
- Gel Formation: Slowly add the API-**dipropyl adipate** solution to the carbomer dispersion with continuous stirring.
- Neutralization: Neutralize the gel by adding triethanolamine dropwise while monitoring the pH. A target pH of 6.5-7.0 is generally suitable for topical application.
- Final Mixing: Continue stirring until a homogenous and transparent gel is formed.

Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cells

This protocol outlines a standard method for evaluating the in vitro release and permeation of a drug from a topical formulation containing **dipropyl adipate**.

Materials:

- Franz diffusion cells
- Synthetic membrane (e.g., polysulfone) or excised skin (e.g., porcine ear skin)
- Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
- Topical formulation from Protocol 1
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for drug quantification

Procedure:

- Cell Setup: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

- Receptor Phase: Fill the receptor compartment with degassed receptor medium and maintain the temperature at 32°C to mimic skin surface temperature.
- Sample Application: Apply a known amount of the topical formulation (e.g., 100 mg) to the surface of the membrane in the donor compartment.
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
- Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.
- Data Analysis: Calculate the cumulative amount of drug permeated per unit area ($\mu\text{g}/\text{cm}^2$) and plot it against time. The slope of the linear portion of the curve represents the steady-state flux.

Protocol 3: Preparation of a Microemulsion with Dipropyl Adipate

This protocol describes the construction of a pseudo-ternary phase diagram to identify microemulsion regions for a system containing **dipropyl adipate**.

Materials:

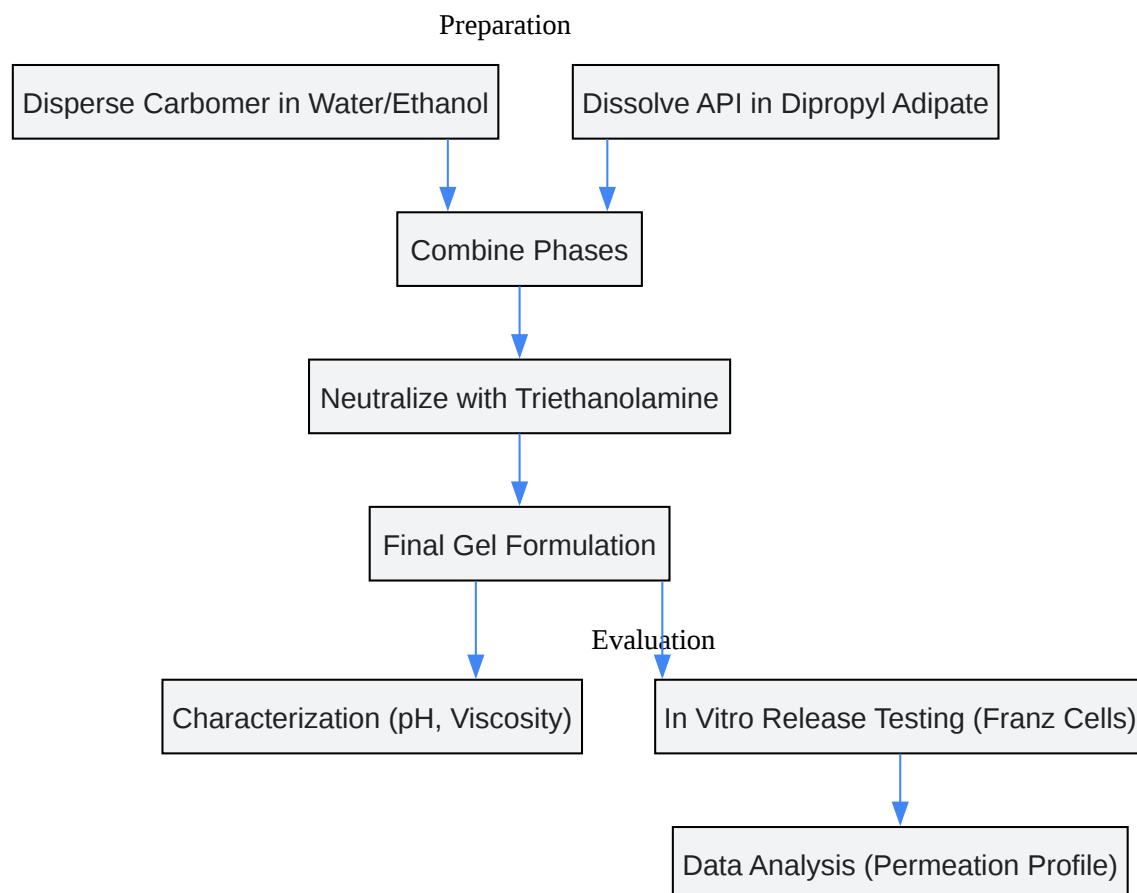
- **Dipropyl Adipate** (Oil Phase)
- Surfactant (e.g., Tween 80)
- Co-surfactant (e.g., Propylene Glycol)
- Purified Water (Aqueous Phase)

Procedure:

- Surfactant/Co-surfactant Mixtures: Prepare mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

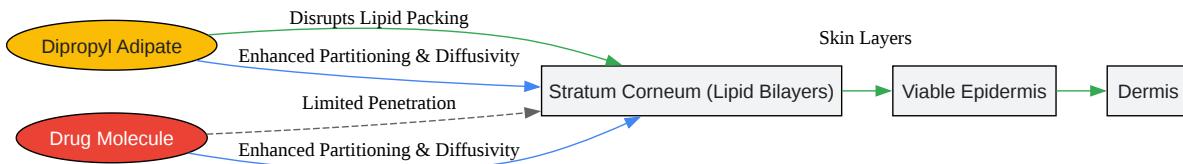
- Titration: For each Smix ratio, prepare different weight ratios of the oil phase (**dipropyl adipate**) and the Smix (e.g., 1:9, 2:8, ..., 9:1).
- Water Titration: Titrate each oil/Smix mixture with water dropwise under constant stirring.
- Phase Diagram Construction: Observe the mixtures for transparency and flowability. Plot the percentages of oil, water, and Smix on a ternary phase diagram to delineate the microemulsion region.
- Drug Loading: Once the microemulsion region is identified, the drug can be incorporated by dissolving it in the appropriate phase (oil or water) before the emulsification process.

Visualizations



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Caption: Workflow for Preparation and Evaluation of a Topical Gel with **Dipropyl Adipate**.



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Caption: Mechanism of **Dipropyl Adipate** as a Penetration Enhancer.

Biocompatibility and Safety

Dipropyl adipate is generally considered safe for topical use and has a long history of use in cosmetic and personal care products.^[4] However, for any new pharmaceutical formulation, it is crucial to conduct appropriate biocompatibility and toxicity studies to ensure the safety of the final drug product.

Conclusion

Dipropyl adipate is a functional excipient with valuable applications in drug delivery, particularly for topical and transdermal systems. Its properties as a solvent, emollient, and penetration enhancer can be leveraged to develop effective and aesthetically pleasing formulations. The provided protocols offer a starting point for the incorporation and evaluation of **dipropyl adipate** in novel drug delivery systems. Further research into its potential in other delivery routes and with a wider range of APIs is warranted.

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